N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine

CNS drug design blood-brain barrier penetration medicinal chemistry

N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine (CAS 415957-25-4), also named N-Benzyl-N-methyl-1-(pyridin-2-yl)methanamine, is a tertiary amine belonging to the 2-picolylamine (2-pyridinemethylamine) class with molecular formula C14H16N2 and molecular weight 212.29 g/mol. It exists as a yellow oil at room temperature with a predicted boiling point of 295.4±20.0 °C at 760 Torr and a predicted density of 1.061±0.06 g/cm³ at 20 °C.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Cat. No. B5753185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(phenylmethyl)-2-pyridinemethanamine
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CC2=CC=CC=N2
InChIInChI=1S/C14H16N2/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14/h2-10H,11-12H2,1H3
InChIKeyONYBFPOHTJSCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine (CAS 415957-25-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine (CAS 415957-25-4), also named N-Benzyl-N-methyl-1-(pyridin-2-yl)methanamine, is a tertiary amine belonging to the 2-picolylamine (2-pyridinemethylamine) class with molecular formula C14H16N2 and molecular weight 212.29 g/mol . It exists as a yellow oil at room temperature with a predicted boiling point of 295.4±20.0 °C at 760 Torr and a predicted density of 1.061±0.06 g/cm³ at 20 °C . The compound bears zero hydrogen bond donors (tertiary amine), two hydrogen bond acceptors (pyridine N and amine N), and features a methylene (-CH2-) bridge linking the pyridine ring to the tertiary amine nitrogen, distinguishing it from its direct aminopyridine constitutional isomer N-Benzyl-N-methyl-2-pyridinamine (CAS 20173-75-5) [1]. Standard commercial purity ranges from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC available from major suppliers .

Why N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine Cannot Be Replaced by Its Closest Analogs: Structural Isomer and N-Substitution Differentiation


This compound occupies a distinct structural niche at the intersection of three key molecular features — the methylene-bridged 2-picolylamine core, the N-benzyl substituent, and the N-methyl tertiary amine — each of which independently and combinatorially governs pharmacological behavior. Simple substitution with the des-methyl secondary amine analog N-Benzyl-2-pyridinemethanamine (CAS 18081-89-5) introduces a hydrogen bond donor that alters membrane permeability and metabolic vulnerability . Substitution with the constitutional isomer N-Benzyl-N-methyl-2-pyridinamine (CAS 20173-75-5), which lacks the -CH2- bridge, eliminates the 2-picolylamine pharmacophore that is explicitly claimed as the active scaffold in PAF antagonist patents (US 5,134,151) and CETP inhibitor programs [1]. Even substitution with N-Methyl-N-phenyl-2-pyridinemethanamine (CAS 4329-81-1), which replaces the benzyl with a phenyl group, removes the conformational flexibility and lipophilicity contributed by the benzylic methylene, altering target engagement profiles [2]. These structural features are not interchangeable without quantitative alteration of activity, as the evidence below demonstrates.

Quantitative Differentiation Evidence for N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine Against Its Closest Structural Analogs


Tertiary Amine (Zero H-Bond Donor) Advantage Over Secondary Amine Des-Methyl Analog for Predicted Membrane Permeability

The target compound is a tertiary amine with zero hydrogen bond donors (HBD = 0), whereas its closest analog, N-Benzyl-2-pyridinemethanamine (CAS 18081-89-5), is a secondary amine with one hydrogen bond donor (HBD = 1) . This difference is significant for membrane permeation: the removal of the single N-H donor in the target compound reduces the polar surface area (PSA) contribution from the amine and eliminates the energetic penalty of desolvating a hydrogen bond donor during passive membrane crossing. In CNS drug discovery, a HBD count of ≤1 is a key component of the CNS MPO (Multiparameter Optimization) scoring paradigm; compounds with HBD = 0 are favored over those with HBD = 1 for achieving brain exposure [1]. The target compound's tertiary amine structure thus confers a predicted permeability advantage over the secondary amine des-methyl analog under otherwise identical lipophilicity conditions.

CNS drug design blood-brain barrier penetration medicinal chemistry physicochemical profiling

Methylene Bridge (2-Picolylamine Scaffold) Differentiation from Direct Aminopyridine Constitutional Isomer: Pharmacophore Validity and Basicity Divergence

The target compound incorporates a methylene (-CH2-) bridge between the pyridine ring and the tertiary amine nitrogen, defining it as a 2-picolylamine derivative. Its constitutional isomer, N-Benzyl-N-methyl-2-pyridinamine (CAS 20173-75-5), lacks this bridge and instead has the amine nitrogen directly attached to the pyridine C2 position [1]. This single-atom difference has three quantifiable consequences: (1) The 2-picolylamine core with the CH2 bridge is the explicitly claimed and required pharmacophoric motif in U.S. Patent 5,134,151 for potent PAF (Platelet Activating Factor) antagonists, whereas the direct aminopyridine isomer falls outside the claimed scaffold [2]; (2) The same benzyl(pyridylmethyl)amine structure forms the core of CETP (Cholesteryl Ester Transfer Protein) inhibitors disclosed in Kowa Company patents, demonstrating that the methylene bridge is essential for at least two distinct therapeutic target classes [3]; (3) The amine nitrogen basicity differs substantially between the two isomers: the picolylamine nitrogen (benzylic amine, pKa predicted ~7.3 for the des-methyl analog) is significantly more basic than the aminopyridine nitrogen (pKa ~4-5, due to lone pair delocalization into the pyridine π-system), affecting protonation state at physiological pH, metal chelation propensity, and salt-forming capacity [1].

PAF antagonism CETP inhibition 2-picolylamine pharmacophore metal coordination chemistry

N-Benzyl vs. N-Phenyl Substituent Differentiation: Lipophilicity and Conformational Flexibility Advantage

The target compound features an N-benzyl substituent (phenyl-CH2- attached to amine nitrogen), whereas the analog N-Methyl-N-phenyl-2-pyridinemethanamine (CAS 4329-81-1) has an N-phenyl group (phenyl directly attached to nitrogen) [1]. The benzylic methylene group increases molecular weight by 28 Da (C2H4) relative to the phenyl analog, adds one additional rotatable bond, and elevates lipophilicity. Evidence from SAR studies on related N-alkyl cage dimeric 4-aryl-1,4-dihydropyridines demonstrates that N-benzyl substitution dramatically improves target potency compared to N-methyl or N-H analogs: N-benzyl compounds achieved IC50 values of 16.2 μM against HIV-1 protease, whereas N-methyl and N-H derivatives were nearly inactive with IC50 values of approximately 200 μM — a greater than 12-fold improvement attributable specifically to the benzyl substituent [2]. While this SAR is from a different chemotype, the principle that N-benzyl contributes productive hydrophobic contacts and conformational flexibility beyond what N-phenyl or N-methyl can achieve is broadly generalizable across aminergic GPCR targets.

SAR lipophilicity GPCR ligand design receptor binding drug metabolism

Vendor QC Documentation and Purity Benchmarking for Reproducible Research Procurement

Procurement-grade differentiation exists between suppliers of this compound. Bidepharm (Bide Pharmatech) supplies the compound at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . Other suppliers, such as Shanghai Yuanye Bio-Technology (via Biomart), offer the compound at 95% purity with storage at 2-8 °C . The 98% purity grade with multi-method analytical characterization (NMR + HPLC + GC) provides a 3-percentage-point purity advantage over the 95% grade, which is meaningful for applications requiring stoichiometric precision (e.g., library synthesis, quantitative pharmacology). The availability of NMR batch spectra enables independent verification of structural identity, which is critical given the potential for confusion with the constitutional isomer N-Benzyl-N-methyl-2-pyridinamine (CAS 20173-75-5) that shares the same nominal mass within 0.03 Da [1].

chemical procurement quality control batch reproducibility analytical characterization

Optimal Research and Industrial Application Scenarios for N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization of Brain-Penetrant GPCR Ligands Requiring Zero H-Bond Donor Amine Cores

In CNS lead optimization programs targeting serotonin (5-HT1A), dopamine, or histamine receptors where a basic amine with zero HBD is desirable for blood-brain barrier penetration, the target compound's tertiary amine structure (HBD = 0) is preferred over the secondary amine des-methyl analog (HBD = 1). The 2-picolylamine scaffold has been validated as a privileged core for 5-HT1A agonists with oral activity and robust in vivo efficacy in the forced swim test, outperforming imipramine [1]. The N-methyl-N-benzyl substitution pattern provides the optimal balance of lipophilicity and conformational flexibility for receptor binding pocket occupancy, as supported by SAR from related dihydropyridine systems where N-benzyl substitution improved potency by more than 12-fold over N-methyl [2].

PAF Receptor Antagonist Development: Pharmacophore Validation Using the 2-Picolylamine Core Scaffold

For research programs targeting Platelet Activating Factor (PAF) receptor antagonism — relevant to asthma, septic shock, platelet aggregation disorders, and inflammatory diseases — the target compound serves as the minimal pharmacophoric core of the structurally validated 2-picolylamine antagonist series disclosed in U.S. Patent 5,134,151 [3]. The methylene bridge between pyridine and amine nitrogen is an absolute structural requirement for this pharmacophore class; the direct aminopyridine constitutional isomer (CAS 20173-75-5) is structurally excluded from the claimed invention. Researchers can use the target compound as a simplified SAR probe or as the amine building block for carbamate/urea derivatization to generate patentable PAF antagonist candidates.

CETP Inhibitor Medicinal Chemistry: Benzyl(Pyridylmethyl)Amine Core Derivatization for Cardiovascular Drug Discovery

The benzyl(pyridylmethyl)amine structure — for which the target compound is the simplest N-methyl-N-benzyl embodiment — is the core scaffold claimed in Kowa Company's CETP inhibitor patents (EP 2055703B1 / WO 2009/057738) [4]. CETP inhibitors raise HDL cholesterol via a mechanism orthogonal to HMG-CoA reductase inhibitors (statins), making this a therapeutically complementary approach for atherosclerosis. The target compound can serve as the key synthetic intermediate for constructing pyrimidine-fused CETP inhibitor analogs, with the N-benzyl and N-methyl substituents providing the required lipophilic contacts for the CETP binding site.

High-Reproducibility Chemical Biology and Quantitative Pharmacology Requiring Documented Purity and Identity Verification

For applications where stoichiometric precision is critical — including quantitative SAR analysis, covalent probe development, in vivo pharmacokinetic studies, and high-throughput screening library construction — procurement of the 98% purity grade with multi-method batch QC (NMR + HPLC + GC) from Bidepharm is recommended over the 95% grade. The NMR batch spectrum additionally provides definitive structural confirmation that distinguishes the target 2-picolylamine (CH2 bridge) from its constitutional isomer N-Benzyl-N-methyl-2-pyridinamine (ΔMW = 14.03 Da), which could otherwise be confused in procurement workflows relying solely on nominal mass or CAS number verification.

Quote Request

Request a Quote for N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.